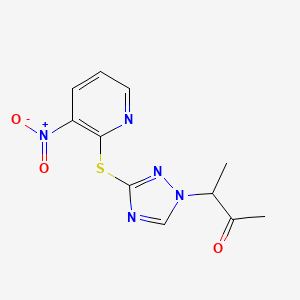

![molecular formula C21H23N5O2 B2741351 (E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 946361-07-5](/img/structure/B2741351.png)

(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Aplicaciones Científicas De Investigación

Synthesis and Properties of Mesoionic Compounds

Mesoionic compounds, including imidazo[2,1-f]purine derivatives, are of significant interest due to their unique chemical properties and potential biological activities. Coburn and Taylor (1982) explored the synthesis and properties of mesoionic purinone analogs, highlighting the chemical versatility and potential for further chemical modifications of such compounds Coburn & Taylor, 1982.

Antidepressant and Anxiolytic-like Activities

Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones and evaluated their affinity for serotoninergic and dopaminergic receptors. Their study found that certain derivatives exhibited potential antidepressant and anxiolytic-like activities, suggesting the therapeutic potential of imidazo[2,1-f]purine derivatives in treating mood disorders Zagórska et al., 2015.

Receptor Affinity and Enzyme Inhibition

Further research by Zagórska et al. (2016) on octahydro- and dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines showed that these compounds had significant binding affinities for serotonin and dopamine receptors, as well as inhibitory potencies for certain phosphodiesterases. This suggests their potential as hybrid ligands for pharmacological applications Zagórska et al., 2016.

DNA Damage Repair

Chetsanga and Lindahl (1979) discussed the role of DNA glycosylases in repairing damaged DNA, specifically focusing on the removal of purines whose imidazole rings have been opened. This study highlights the importance of understanding the chemical reactions involving purines for developing strategies to repair DNA damage Chetsanga & Lindahl, 1979.

Propiedades

IUPAC Name |

2-[(E)-but-2-enyl]-4,7-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-4-5-12-25-19(27)17-18(23(3)21(25)28)22-20-24(15(2)14-26(17)20)13-11-16-9-7-6-8-10-16/h4-10,14H,11-13H2,1-3H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEKEXVMPJANQD-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)

![Tert-butyl N-[3-(6-amino-4-oxoquinazolin-3-yl)phenyl]carbamate](/img/structure/B2741274.png)

![1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2741278.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2741282.png)

![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)

![9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2741291.png)